4-Acetyl-4'-propylbiphenyl
Overview
Description
4-Acetyl-4’-propylbiphenyl is an organic compound with the molecular formula C17H18O. It is a biphenyl derivative where one phenyl ring is substituted with an acetyl group at the para position, and the other phenyl ring is substituted with a propyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-4’-propylbiphenyl can be synthesized through the Suzuki-Miyaura cross-coupling reaction. The general procedure involves the reaction of 4’-bromoacetophenone with 4-propylphenylboronic acid in the presence of a palladium catalyst and sodium hydroxide in water. The reaction mixture is stirred at 100°C for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Acetyl-4’-propylbiphenyl are not widely documented, the Suzuki-Miyaura cross-coupling reaction is a common method used in industrial settings for the synthesis of biphenyl derivatives. This method is favored due to its efficiency and the ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4’-propylbiphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxy-4’-propylbiphenyl.
Reduction: Formation of 4-(1-hydroxyethyl)-4’-propylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Acetyl-4’-propylbiphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential role in drug development, particularly in the treatment of cancer and inflammation.
Industry: Utilized in the development of materials with specific chemical properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Acetyl-4’-propylbiphenyl involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially influencing signaling pathways and cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Acetyl-4’-propylbiphenyl can be compared with other biphenyl derivatives, such as:
- 4-Acetyl-4’-methylbiphenyl
- 4-Acetyl-4’-ethylbiphenyl
- 4-Acetyl-4’-butylbiphenyl
Uniqueness
The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various chemical reactions and applications .
Properties
IUPAC Name |
1-[4-(4-propylphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXYMSDLCVONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394562 | |
Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60137-92-0 | |
Record name | 1-(4′-Propyl[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60137-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.